molecular formula C18H19N3O3S B2540589 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)acetamide CAS No. 361167-73-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)acetamide

Cat. No. B2540589
CAS RN: 361167-73-9
M. Wt: 357.43
InChI Key: ZVPTVUPJXPRNKV-UHFFFAOYSA-N
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Description

The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)acetamide" is a derivative of acetamide with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various acetamide derivatives with biological significance. For instance, paper discusses 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as inhibitors of HIF prolyl 4-hydroxylases, which are important in the regulation of the hypoxia-inducible factor (HIF) pathway. Similarly, paper describes N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with antioxidant and anti-inflammatory properties.

Synthesis Analysis

The synthesis of acetamide derivatives is a key area of interest due to their potential therapeutic applications. Paper outlines the synthetic routes developed for the preparation of novel scaffolds that serve as PHD2 inhibitors. These routes are crucial for the generation of analogs with desired biological activities. Paper describes the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides and their subsequent chemical oxidation, which results in multiple products. The synthetic methods and the conditions under which these reactions occur are essential for understanding the chemical behavior of similar acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is closely related to their biological activity. In paper , the complex structure of a compound with PHD2 is obtained to facilitate more efficient lead optimization. This highlights the importance of understanding the three-dimensional arrangement of atoms within these molecules. Paper also confirms the molecular structures of oxidation products through X-ray crystallography, which is a powerful tool for elucidating the structure of chemical compounds.

Chemical Reactions Analysis

The reactivity of acetamide derivatives under various conditions can lead to a variety of products. Paper explores the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which results in four different products. The choice of oxidant and reaction conditions significantly affects the outcome of these reactions. Understanding these reaction pathways is crucial for the development of new compounds with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties are important for the compounds' solubility, stability, and reactivity, which in turn affect their biological activity. While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do provide insights into the properties of related compounds. For example, paper evaluates the antioxidant and anti-inflammatory activities of novel acetamide derivatives, which are directly related to their chemical properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

One key application of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)acetamide is in the synthesis of heterocyclic compounds. For instance, the compound has been used as a precursor in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies. These compounds have been synthesized with yields ranging from 50–88%, highlighting the efficiency of using this acetamide derivative in creating complex heterocyclic structures (Obydennov et al., 2017).

Insecticidal Assessment

In addition to its role in synthesis, this compound has been utilized in the development of insecticidal agents. Derivatives synthesized from this compound have been tested for their efficacy against pests such as the cotton leafworm, Spodoptera littoralis. This showcases the compound's versatility and potential in contributing to the development of new insecticidal solutions (Fadda et al., 2017).

Anticonvulsant Evaluation

Furthermore, derivatives of this compound have been evaluated for their anticonvulsant activities. The studies have demonstrated significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, highlighting the compound's potential as a base for developing new anticonvulsant drugs. This application underlines the importance of such compounds in medicinal chemistry and drug design (Nath et al., 2021).

Pharmacological Activity

The pharmacological activities of derivatives synthesized from this compound extend to cognition enhancement, demonstrating potent antiamnestic activity. These activities emphasize the potential of such compounds in the development of drugs aimed at treating cognitive impairments and enhancing memory (Pinza et al., 1993).

Antioxidant Agent Development

Additionally, the compound has been used to synthesize derivatives with potential antioxidant properties. These derivatives have been evaluated through molecular docking to estimate their efficacy against specific enzymes, suggesting their potential as antioxidant agents (Hossan, 2020).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-6-11(2)17(12(3)7-10)13-9-25-18(19-13)20-14(22)8-21-15(23)4-5-16(21)24/h6-7,9H,4-5,8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPTVUPJXPRNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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